N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Catalog No.: B1669291
CAS RN: 64-86-8
MF: C22H25NO6
MW: 399.4 g/mol
InChIKey: IAKHMKGGTNLKSZ-INIZCTEOSA-N
IUPAC Name: N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide


* For research use only. Not for human or veterinary use.
CAS RN

64-86-8

Product Name

N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1

InChI Key

IAKHMKGGTNLKSZ-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Impurities

Beta-lumicolchicine
Colchiceine
Colchicoside
N-deacetyl-N-formylcolchicine
3-O-demethylcolchicine
(-)-N-[(7S,12aR)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tertrahydrobenzo[a]heptalen-7-yl]acetamide

SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

Appearance

White to light yellow solid powder.

Boiling Point

522.37

Colorform

Pale yellow scales or powder;  pale yellow needles when crystallized from ethyl acetate
Yellow plates from water + 1/2 mol of water of crystallization;  yellow crystals from benzene

Melting Point

288 to 302 °F (EPA, 1998)
150-160
142-150 °C
156°C

Other CAS RN

64-86-8

Physical Description

Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)
Solid
Pale yellow to greenish-yellow crystals, scales, or powder;  darkens when exposed to light.

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Shelf Life

Colchicine able to withstand drying, storage, and boiling.
Colchicine darkens on exposure to light and should be stored in tight-light resistant containers.

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
10 mg/mL
1 g dissolves in 22 mL water, 220 mL ether, 100 mL benzene;  freely sol in alcohol or chloroform;  practically insoluble in petroleum ether
SOL IN METHANOL;  SLIGHTLY SOL IN CARBON TETRACHLORIDE
At 25 °C, 4.5 g/100 g water
2.76e-02 g/L

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Colchicine
Colchicine, (+-)-Isomer
Colchicine, (R)-Isome

Vapor Pressure

3.2X10-11 mm Hg at 25 °C (est)

Reference

1: Yeh LC, Banerjee A, Prasad V, Tuszynski JA, Weis AL, Bakos T, Yeh IT, Ludueña RF, Lee JC. Effect of CH-35, a novel anti-tumor colchicine analogue, on breast cancer cells overexpressing the βIII isotype of tubulin. Invest New Drugs. 2015 Dec 21. [Epub ahead of print] PubMed PMID: 26686345.
2: Kuo MC, Chang SJ, Hsieh MC. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study. Medicine (Baltimore). 2015 Dec;94(50):e1570. doi: 10.1097/MD.0000000000001570. PubMed PMID: 26683907.
3: Fahim M, Singh M, Kamal YT, Mukhtar HM, Ahmad S. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations. J Pharm Bioallied Sci. 2015 Oct-Dec;7(4):260-3. doi: 10.4103/0975-7406.168021. PubMed PMID: 26681878; PubMed Central PMCID: PMC4678988.
4: Izadi Amoli A, Bozorgi A, HajHossein Talasaz A, Salehi Omran A, Mortazavi SH, Jalali A, Nasirpour S, Jenab Y. Efficacy of colchicine versus placebo for the treatment of pericardial effusion after open-heart surgery: A randomized, placebo-controlled trial. Am Heart J. 2015 Dec;170(6):1195-201. doi: 10.1016/j.ahj.2015.09.020. Epub 2015 Oct 3. PubMed PMID: 26678641.
5: Rohena CC, Telang N, Da C, Risinger A, Sikorski JA, Kellogg GE, Gupton JT, Mooberry SL. Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified Through Structure-based Design. Mol Pharmacol. 2015 Dec 11. pii: mol.115.101592. [Epub ahead of print] PubMed PMID: 26655304.
6: Imazio M, Gaita F. Colchicine for cardiovascular medicine. Future Cardiol. 2015 Dec 3. [Epub ahead of print] PubMed PMID: 26632860.
7: Ataş H, Cemil BC, Canpolat F, Gönül M. The Effect of Colchicine on Mean Platelet Volume in Behcet's Disease. Ann Clin Lab Sci. 2015 Sep;45(5):545-9. PubMed PMID: 26586706.
8: Solomon DH, Liu CC, Kuo IH, Zak A, Kim SC. Effects of colchicine on risk of cardiovascular events and mortality among patients with gout: a cohort study using electronic medical records linked with Medicare claims. Ann Rheum Dis. 2015 Nov 18. pii: annrheumdis-2015-207984. doi: 10.1136/annrheumdis-2015-207984. [Epub ahead of print] PubMed PMID: 26582823.
9: Portincasa P. Colchicine, Biologic Agents and More for the Treatment of Familial Mediterranean Fever. The Old, the New, and the Rare. Curr Med Chem. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26572612.
10: Solak Y, Sipahi S. Impact of glomerular filtration rate in colchicine toxicity. Semin Arthritis Rheum. 2015 Oct 22. pii: S0049-0172(15)00248-6. doi: 10.1016/j.semarthrit.2015.09.012. [Epub ahead of print] PubMed PMID: 26564025.

Origin of Product

USA

Colchicine is an alkaloid isolated from Colchicum autumnale with anti-gout and anti-inflammatory activities. The exact mechanism of action by which colchicines exerts its effect has not been completely established. Colchicine binds to tubulin, thereby interfering with the polymerization of tubulin, interrupting microtubule dynamics, and disrupting mitosis. This leads to an inhibition of migration of leukocytes and other inflammatory cells, thereby reducing the inflammatory response to deposited urate crystals. Colchicine may also interrupt the cycle of monosodium urate crystal deposition in joint tissues, thereby also preventing the resultant inflammatory response. Overall, colchicine decreases leukocyte chemotaxis/migration and phagocytosis to inflamed areas, and inhibits the formation and release of a chemotactic glycoprotein that is produced during phagocytosis of urate crystals.
Colchicine is a plant alkaloid that is widely used for treatment of gout. Colchicine has not been associated with acute liver injury or liver test abnormalities except with serious overdoses.
Colchicine appears as odorless or nearly odorless pale yellow needles or powder that darkens on exposure to light. Used to treat gouty arthritis, pseudogout, sarcoidal arthritis and calcific tendinitis. (EPA, 1998)

1: Yeh LC, Banerjee A, Prasad V, Tuszynski JA, Weis AL, Bakos T, Yeh IT, Ludueña RF, Lee JC. Effect of CH-35, a novel anti-tumor colchicine analogue, on breast cancer cells overexpressing the βIII isotype of tubulin. Invest New Drugs. 2015 Dec 21. [Epub ahead of print] PubMed PMID: 26686345.
2: Kuo MC, Chang SJ, Hsieh MC. Colchicine Significantly Reduces Incident Cancer in Gout Male Patients: A 12-Year Cohort Study. Medicine (Baltimore). 2015 Dec;94(50):e1570. doi: 10.1097/MD.0000000000001570. PubMed PMID: 26683907.
3: Fahim M, Singh M, Kamal YT, Mukhtar HM, Ahmad S. A high performance thin layer chromatographic method for the estimation of colchicine in different formulations. J Pharm Bioallied Sci. 2015 Oct-Dec;7(4):260-3. doi: 10.4103/0975-7406.168021. PubMed PMID: 26681878; PubMed Central PMCID: PMC4678988.
4: Izadi Amoli A, Bozorgi A, HajHossein Talasaz A, Salehi Omran A, Mortazavi SH, Jalali A, Nasirpour S, Jenab Y. Efficacy of colchicine versus placebo for the treatment of pericardial effusion after open-heart surgery: A randomized, placebo-controlled trial. Am Heart J. 2015 Dec;170(6):1195-201. doi: 10.1016/j.ahj.2015.09.020. Epub 2015 Oct 3. PubMed PMID: 26678641.
5: Rohena CC, Telang N, Da C, Risinger A, Sikorski JA, Kellogg GE, Gupton JT, Mooberry SL. Biological Characterization of an Improved Pyrrole-Based Colchicine Site Agent Identified Through Structure-based Design. Mol Pharmacol. 2015 Dec 11. pii: mol.115.101592. [Epub ahead of print] PubMed PMID: 26655304.
6: Imazio M, Gaita F. Colchicine for cardiovascular medicine. Future Cardiol. 2015 Dec 3. [Epub ahead of print] PubMed PMID: 26632860.
7: Ataş H, Cemil BC, Canpolat F, Gönül M. The Effect of Colchicine on Mean Platelet Volume in Behcet's Disease. Ann Clin Lab Sci. 2015 Sep;45(5):545-9. PubMed PMID: 26586706.
8: Solomon DH, Liu CC, Kuo IH, Zak A, Kim SC. Effects of colchicine on risk of cardiovascular events and mortality among patients with gout: a cohort study using electronic medical records linked with Medicare claims. Ann Rheum Dis. 2015 Nov 18. pii: annrheumdis-2015-207984. doi: 10.1136/annrheumdis-2015-207984. [Epub ahead of print] PubMed PMID: 26582823.
9: Portincasa P. Colchicine, Biologic Agents and More for the Treatment of Familial Mediterranean Fever. The Old, the New, and the Rare. Curr Med Chem. 2015 Nov 17. [Epub ahead of print] PubMed PMID: 26572612.
10: Solak Y, Sipahi S. Impact of glomerular filtration rate in colchicine toxicity. Semin Arthritis Rheum. 2015 Oct 22. pii: S0049-0172(15)00248-6. doi: 10.1016/j.semarthrit.2015.09.012. [Epub ahead of print] PubMed PMID: 26564025.